molecular formula C14H22N4O2 B2751192 N'-cyclohexyl-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 296801-30-4

N'-cyclohexyl-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2751192
CAS No.: 296801-30-4
M. Wt: 278.356
InChI Key: FELIUKYGXNGBAU-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide is a compound that features a cyclohexyl group, an imidazole ring, and an oxamide linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a common motif in many biologically active molecules, which makes this compound particularly intriguing for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the imidazole ring is treated with a suitable alkyl halide.

    Formation of the Oxamide Linkage:

Industrial Production Methods

Industrial production of N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The oxamide linkage can be reduced to form the corresponding amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s imidazole ring is a key pharmacophore in many drugs, making it a potential candidate for drug development.

    Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological processes.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Catalysis: Imidazole-containing compounds are often used as ligands in catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)urea: Similar structure but with a urea linkage instead of an oxamide.

    N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)carbamate: Contains a carbamate linkage.

    N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)amide: Features an amide linkage.

Uniqueness

N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide is unique due to its oxamide linkage, which provides distinct chemical and biological properties compared to similar compounds with urea, carbamate, or amide linkages. The oxamide linkage offers enhanced stability and specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c19-13(14(20)17-12-5-2-1-3-6-12)16-7-4-9-18-10-8-15-11-18/h8,10-12H,1-7,9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELIUKYGXNGBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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